Methyl 2-(2-oxoethyl)benzoate

CAS No.: 62723-81-3

Cat. No.: VC7987943

Molecular Formula: C10H10O3

Molecular Weight: 178.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 62723-81-3 |

|---|---|

| Molecular Formula | C10H10O3 |

| Molecular Weight | 178.18 g/mol |

| IUPAC Name | methyl 2-(2-oxoethyl)benzoate |

| Standard InChI | InChI=1S/C10H10O3/c1-13-10(12)9-5-3-2-4-8(9)6-7-11/h2-5,7H,6H2,1H3 |

| Standard InChI Key | BBXUUQXFFBJQBW-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC=CC=C1CC=O |

| Canonical SMILES | COC(=O)C1=CC=CC=C1CC=O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

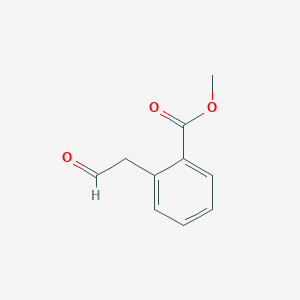

The structure of methyl 2-(2-oxoethyl)benzoate features a benzene ring substituted at the second position with a 2-oxoethyl group () and a methyl ester () at the first position. The IUPAC name, methyl 2-(2-oxoethyl)benzoate, reflects this arrangement. The compound’s SMILES notation is , and its InChIKey is .

Table 1: Comparative Structural Data of Benzoate Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| Methyl 2-(2-oxoethyl)benzoate | 62723-81-3 | 178.18 | Ester, ketone | |

| Methyl 2-(2-methoxy-2-oxoethyl)benzoate | 716-43-8 | 208.21 | Ester, methoxy carbonyl | |

| Methyl 2-(2-ethoxy-1,1-difluoro-2-oxoethyl)benzoate | 1835726-67-4 | 258.22 | Ester, ethoxy, difluoroketone |

The presence of the ketone group in methyl 2-(2-oxoethyl)benzoate distinguishes it from analogues with methoxy or halogenated substituents .

Synthesis and Manufacturing

Conventional Synthesis Routes

Applications in Research and Industry

Pharmaceutical Intermediates

Methyl 2-(2-oxoethyl)benzoate serves as a precursor in synthesizing non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. Its ketone group enables reductive amination or Grignard reactions to introduce nitrogen-containing moieties critical for bioactivity .

Material Science

In polymer chemistry, the compound acts as a crosslinking agent due to its dual reactive sites (ester and ketone). Studies show enhanced thermal stability in polyurethane foams modified with this benzoate derivative .

Table 2: Key Research Findings

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume